molecular formula C26H25N3O4S3 B2889544 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-50-9

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2889544
CAS No.: 325988-50-9
M. Wt: 539.68
InChI Key: FRXBBNORDHRBQW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide (CAS: 325988-50-9) is a structurally complex molecule featuring a fused bicyclic system comprising a benzo[d]thiazole and a tetrahydrobenzo[b]thiophene core. The compound is further substituted with a morpholinosulfonyl group linked via a benzamide moiety. Its molecular formula is C₂₆H₂₅N₃O₄S₃, with a molecular weight of 539.7 g/mol.

The benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties are common in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity. The morpholinosulfonyl group enhances solubility and may modulate target binding through hydrogen bonding interactions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S3/c30-24(17-9-11-18(12-10-17)36(31,32)29-13-15-33-16-14-29)28-26-23(19-5-1-3-7-21(19)34-26)25-27-20-6-2-4-8-22(20)35-25/h2,4,6,8-12H,1,3,5,7,13-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBBNORDHRBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Tetrahydrobenzo[b]thiophene: This involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.

    Coupling Reactions: The benzo[d]thiazole and tetrahydrobenzo[b]thiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Morpholinosulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride under basic conditions.

    Formation of the Final Benzamide: The final step involves the amidation reaction between the intermediate and a suitable benzoyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide could be explored for its therapeutic potential. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The benzo[d]thiazole and morpholinosulfonyl groups are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 TPSA (Ų) Bioactivity Relevance
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide Benzo[d]thiazole + tetrahydrobenzo[b]thiophene Morpholinosulfonyl benzamide 539.7 4.9 154 Kinase inhibition (hypothesized)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylazo)malonamic acid ethyl ester (9e) Tetrahydrobenzo[b]thiophene Cyano, azo-malonate ~490 (estimated) ~3.5 ~180 Antimicrobial dye applications
4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455) Isoquinoline Methoxybenzamide 373.4 3.1 67.5 Allosteric modulator (adenosine receptors)
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Quinazolinone + thiazolidinone Thioacetamide ~400 (estimated) ~2.8 ~120 Anticancer (DNA intercalation)

Key Observations :

  • Core Diversity: The target compound’s fused bicyclic system contrasts with simpler heterocycles like isoquinoline (VUF5455) or quinazolinone (Compound 5). This structural complexity may enhance target selectivity but reduce synthetic accessibility .

Key Observations :

  • The target compound’s synthesis lacks yield data, suggesting scalability challenges compared to analogues like those in , which achieve 60–75% yields via recrystallization.
  • Triazole-thiones require column chromatography for purity, whereas the target compound uses flash chromatography, indicating moderate synthetic complexity .

Table 3: Functional Comparison

Compound Biological Activity Mechanism Application Potential
Target compound Hypothesized kinase inhibition ATP-competitive binding Oncology
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) Antimicrobial Enzyme inhibition (e.g., DHFR) Infectious diseases
Benzoic acid derivatives (T1–T6) Phosphodiesterase-4 (PDE4) inhibition cAMP modulation Inflammation, COPD
BTTPB Fluoride-selective fluorescent probe ESIPT mechanism Environmental sensing

Key Observations :

  • Unlike BTTPB’s role as a fluorescent probe , the target compound’s benzo[d]thiazole moiety aligns with kinase inhibitors (e.g., CDK inhibitors in ).
  • Antimicrobial thiadiazoles prioritize enzyme inhibition, whereas the target compound’s larger structure may enable multitarget activity .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a tetrahydrobenzo[b]thiophene core, and a morpholinosulfonyl group. This unique combination is hypothesized to enhance its biological efficacy by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against several human cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 cells.
  • Mechanism of Action : It promotes apoptosis and induces cell cycle arrest at specific concentrations (1, 2, and 4 μM) similar to other lead compounds in the benzothiazole class. Notably, it inhibits the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects:

  • Cytokine Inhibition : It significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) using ELISA assays .
  • Cell Migration : The compound also hinders cell migration in cancer cells, which is a critical factor in cancer metastasis .

Structure-Activity Relationship (SAR)

The modification of the benzothiazole nucleus has been extensively studied to optimize biological activity. The following observations were made:

  • Substituent Effects : Variations in substituents on the benzothiazole ring influence both potency and selectivity against different cancer cell lines.
  • Key Modifications : Introduction of morpholinosulfonyl groups enhances solubility and bioavailability, contributing to improved therapeutic profiles .

Data Tables

Biological Activity Cell Line Concentration (μM) Effect Observed
AnticancerA4311, 2, 4Apoptosis & Cycle Arrest
Anti-inflammatoryRAW264.7N/ADecreased IL-6 & TNF-α
Cell Migration InhibitionA549N/AReduced migration

Case Studies

  • Study on Anticancer Activity : A recent publication reported that a series of benzothiazole derivatives, including this compound, were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant inhibition of cell proliferation in multiple cancer lines while also affecting inflammatory pathways .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structural features could reduce tumor size in xenograft models. This suggests potential for further development into therapeutic agents .

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